缬草酸异缬草缬酯

描述

IVHD-valtrate is an active derivative of Valeriana jatamansi. It has been found to have significant effects against human ovarian cancer cells both in vitro and in vivo . It induces apoptosis in cancer cells and arrests the ovarian cancer cells in the G2/M phase .

Synthesis Analysis

The synthesis of IVHD-valtrate involves the production of valepotriates in the underground parts of the Valeriana jatamansi plant during different growing seasons . The major compounds produced are valtrate, didrovaltrate, IVHD-valtrate, and acevaltrate .Molecular Structure Analysis

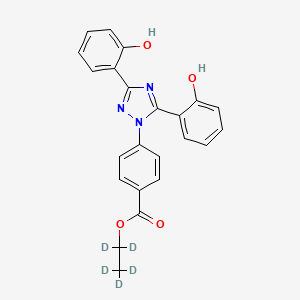

The molecular weight of IVHD-valtrate is 540.60 and its formula is C27H40O11 . The structure of IVHD-valtrate is classified under others and its initial source is from the plants of the Valerianaceae family, specifically Valeriana officinalis Linn .Physical And Chemical Properties Analysis

The physical and chemical properties of IVHD-valtrate include a molecular weight of 540.60 and a formula of C27H40O11 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .科学研究应用

对卵巢癌的抗癌作用:源自缬草的缬草酸异缬草缬酯已被发现对人卵巢癌细胞在体外和体内均表现出显着的抗癌作用。它抑制卵巢癌细胞系的生长和增殖,诱导凋亡,并在异种移植模型中抑制肿瘤生长。该化合物调节参与细胞周期进程和凋亡的分子表达,表明其作为卵巢癌治疗剂的潜力 (李等人,2013)。

在缬草科中的分布:对包括缬草酸异缬草缬酯在内的 40 多种缬草科植物的微量分析研究表明,其在缬草属中具有特征性存在。缬草酸盐中缬草酸盐通常是主要化合物,缬草酸异缬草缬酯也是一个显着成分 (Stahl & Schild,1971)。

诱导剂提高产量:对缬草根系转化的根培养的研究发现,用茉莉酸甲酯处理显着增加了缬草酸盐的产量,包括缬草酸异缬草缬酯。这表明了提高该化合物产量以用于治疗应用的潜在方法 (Kittipongpatana 等人,2002)。

用于定量测定的 HPLC 分析:高效液相色谱 (HPLC) 已被用于分离和定量估计缬草酸盐,包括缬草酸异缬草缬酯,在缬草 kilimandascharica 的各个部分。该方法适用于粗提物的常规分析,这对于缬草酸异缬草缬酯的生产和研究中的质量控制非常重要 (Dossaji & Becker,1981)。

作用机制

Target of Action

IVHD-valtrate, a derivative of Valeriana jatamansi, primarily targets the Platelet-Derived Growth Factor Receptor A (PDGFRA) . PDGFRA is a cell surface tyrosine kinase receptor for members of the platelet-derived growth factor family, which plays a crucial role in cell growth, survival, and development .

Mode of Action

IVHD-valtrate interacts with its primary target, PDGFRA, by inhibiting its activity . This inhibition disrupts the normal signaling pathways, leading to changes in the cellular processes such as cell proliferation and survival .

Biochemical Pathways

The inhibition of PDGFRA by IVHD-valtrate affects the PDGFRA/MEK/ERK signaling pathway . This pathway is involved in regulating cell growth and division. By inhibiting this pathway, IVHD-valtrate can effectively suppress the proliferation of cancer cells .

Pharmacokinetics

It’s known that the compound exhibits concentration-dependent activity against cancer cells

Result of Action

IVHD-valtrate has been shown to have significant effects at the molecular and cellular levels. It inhibits the growth and proliferation of cancer cells in a concentration-dependent manner . Additionally, it induces apoptosis (programmed cell death) and arrests the cancer cells in the G2/M phase of the cell cycle . At the molecular level, IVHD-valtrate modulates the expression of numerous molecules involved in cell cycle progression and apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of IVHD-valtrate. For instance, the production of valepotriates (the group of compounds to which IVHD-valtrate belongs) in the Valeriana jatamansi plant varies with different growing seasons . .

安全和危害

生化分析

Biochemical Properties

IVHD-valtrate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, IVHD-valtrate has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs) and matrix metalloproteinases (MMPs) . These interactions help to arrest the cell cycle and prevent metastasis. Additionally, IVHD-valtrate interacts with proteins involved in apoptosis, such as caspases, promoting programmed cell death in cancer cells .

Cellular Effects

IVHD-valtrate exerts significant effects on various types of cells and cellular processes. In cancer cells, particularly ovarian cancer cells (OVCAR-3), IVHD-valtrate induces cell cycle arrest in the G2/M phase, leading to inhibited cell proliferation . It also influences cell signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and growth . Furthermore, IVHD-valtrate affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, thereby promoting apoptosis .

Molecular Mechanism

The molecular mechanism of IVHD-valtrate involves several key interactions at the molecular level. IVHD-valtrate binds to and inhibits the activity of CDKs, which are essential for cell cycle progression . This inhibition leads to cell cycle arrest and prevents cancer cell proliferation. Additionally, IVHD-valtrate activates caspases, which are enzymes that play a critical role in the execution of apoptosis . By activating these enzymes, IVHD-valtrate promotes programmed cell death in cancer cells. Furthermore, IVHD-valtrate modulates gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell survival and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of IVHD-valtrate have been observed to change over time. IVHD-valtrate is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions . Long-term studies have shown that IVHD-valtrate maintains its anticancer activity over time, with sustained inhibition of cancer cell proliferation and induction of apoptosis . The stability and efficacy of IVHD-valtrate can be influenced by factors such as temperature, pH, and exposure to light .

Dosage Effects in Animal Models

The effects of IVHD-valtrate vary with different dosages in animal models. At low to moderate doses, IVHD-valtrate exhibits potent anticancer activity with minimal toxicity . At high doses, IVHD-valtrate can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the therapeutic benefits of IVHD-valtrate are maximized at certain dosage levels, beyond which the risk of toxicity increases . These findings highlight the importance of optimizing dosage regimens to achieve the desired therapeutic effects while minimizing adverse effects .

Metabolic Pathways

IVHD-valtrate is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert IVHD-valtrate into various metabolites . These metabolites can have different biological activities and contribute to the overall effects of IVHD-valtrate . Additionally, IVHD-valtrate can influence metabolic flux by modulating the activity of key enzymes involved in cellular metabolism . For example, IVHD-valtrate has been shown to inhibit glycolysis and promote oxidative phosphorylation, leading to changes in energy production and metabolic homeostasis .

Transport and Distribution

IVHD-valtrate is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cells, IVHD-valtrate can bind to intracellular proteins and be transported to different cellular compartments . The distribution of IVHD-valtrate within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins . These factors determine the localization and accumulation of IVHD-valtrate in target tissues, which can impact its therapeutic efficacy .

Subcellular Localization

The subcellular localization of IVHD-valtrate is critical for its activity and function. IVHD-valtrate can be localized to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct IVHD-valtrate to specific organelles . For example, IVHD-valtrate can be phosphorylated or acetylated, which can influence its localization and activity . The subcellular localization of IVHD-valtrate is essential for its interactions with target biomolecules and its ability to modulate cellular processes .

属性

IUPAC Name |

[(1S,4aR,6S,7R,7aS)-6-acetyloxy-4a-hydroxy-1-(3-methylbutanoyloxy)spiro[1,5,6,7a-tetrahydrocyclopenta[c]pyran-7,2'-oxirane]-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40O11/c1-14(2)8-20(29)37-22(16(5)6)24(31)33-11-18-12-34-25(38-21(30)9-15(3)4)23-26(18,32)10-19(36-17(7)28)27(23)13-35-27/h12,14-16,19,22-23,25,32H,8-11,13H2,1-7H3/t19-,22?,23-,25-,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPMVBTMUWDUUTJ-KZYULCMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OC1C2C(CC(C23CO3)OC(=O)C)(C(=CO1)COC(=O)C(C(C)C)OC(=O)CC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)O[C@H]1[C@H]2[C@](C[C@@H]([C@]23CO3)OC(=O)C)(C(=CO1)COC(=O)C(C(C)C)OC(=O)CC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of IVHD-valtrate against ovarian cancer cells?

A1: IVHD-valtrate exhibits its anticancer activity by modulating numerous molecules involved in cell cycle progression and apoptosis. [] Specifically, it increases the levels of p53, Rb, p21, and p27, while decreasing the expression of Mdm2, E2F1, Cyclin B1, Cdc25C, and Cdc2. [] This modulation leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis. [] IVHD-valtrate also downregulates the Bcl-2/Bax and Bcl-2/Bad ratios and enhances the cleavage of PARP and Caspases, further contributing to its pro-apoptotic effects. [] Importantly, these effects are observed regardless of the p53 status of the cancer cells. []

Q2: What is the source of IVHD-valtrate, and are there other notable compounds found in the same source?

A2: IVHD-valtrate is isolated from the roots of Valeriana jatamansi Jones, a plant traditionally used to treat mental disorders. [, , ] Other notable compounds found in Valeriana jatamansi include valerosidate, [, ] baldrinal, [] daucosterol, [] β-sitosterol, [] valtrate, acevaltrate, and didrovaltrate. [, ] These compounds, particularly the valepotriates, are known for their sedative and tranquilizing properties. []

Q3: Has the effect of IVHD-valtrate been studied in in vivo models of ovarian cancer?

A3: Yes, IVHD-valtrate has demonstrated significant antitumor activity in vivo. [] In mice bearing A2780 and OVCAR3 ovarian cancer xenografts, IVHD-valtrate treatment significantly suppressed tumor growth in a dose-dependent manner. [] These findings suggest the potential of IVHD-valtrate as a therapeutic agent for ovarian cancer.

Q4: What is the significance of the observation that IVHD-valtrate shows low cytotoxicity to immortalized non-tumorigenic human ovarian surface epithelial cells (IOSE-144)?

A4: The low cytotoxicity of IVHD-valtrate towards IOSE-144 cells is a crucial finding because it suggests that this compound may selectively target cancerous cells while sparing healthy ovarian tissue. [] This selectivity is highly desirable for any potential chemotherapeutic agent as it minimizes the risk of harmful side effects associated with damage to healthy tissues. []

Q5: Are there established methods for preserving Valeriana jatamansi and ensuring the consistent production of IVHD-valtrate?

A5: Researchers have successfully developed a cryopreservation protocol for Valeriana jatamansi using vitrification with PVS2 as a cryoprotectant. [] This method allows for the long-term storage and conservation of this valuable plant species. Importantly, the cryopreservation process does not negatively impact the biosynthetic stability of regenerated plantlets, ensuring consistent production of valepotriates, including IVHD-valtrate. [] This is critical for facilitating further research and potential commercial production of IVHD-valtrate as a therapeutic agent.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。